2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex heterocyclic compound that features a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic groups.
Scientific Research Applications
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Similar in structure and biological activity, often used in drug design and development.
Uniqueness
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This structure imparts distinct biological activities and potential therapeutic applications that differentiate it from other similar compounds.
Biological Activity
The compound 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic molecule categorized as a triazolopyrazine derivative. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The intricate structure of this compound contributes to its unique properties and reactivity.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O4, with a molecular weight of 405.4 g/mol . The compound features a triazolopyrazine core linked to a phenoxy group and an acetamide moiety, which enhances its biological activity through specific interactions with molecular targets.
Property | Value |
---|---|
Molecular Formula | C21H19N5O4 |
Molecular Weight | 405.4 g/mol |
CAS Number | 1251591-29-3 |
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The triazolopyrazine core allows effective binding to active sites on target proteins, potentially inhibiting enzymatic activity or receptor activation. Such interactions can disrupt biological processes relevant to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:
Compound Type | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Triazole Derivative | S. aureus | 0.125 - 8 |
Triazole Derivative | E. coli | 0.25 - 16 |
Triazole Derivative | P. aeruginosa | 0.5 - 32 |
Anticancer Activity
The triazolopyrazine derivatives have also been investigated for their anticancer properties. Similar compounds have demonstrated the ability to inhibit kinases involved in cancer cell proliferation . The potential for these compounds to act as lead candidates in cancer therapy is underlined by their structural attributes and biological interactions.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives indicated that certain compounds exhibited potent antibacterial activity against both drug-sensitive and drug-resistant strains . This highlights the potential of This compound in addressing antibiotic resistance.
- Anticancer Mechanism : In vitro studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines by targeting specific kinases associated with tumor growth . This positions the compound as a candidate for further development in oncological therapies.
Properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-16-11-14(12-17(31-2)19(16)32-3)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)33-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTUPSBGOISVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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